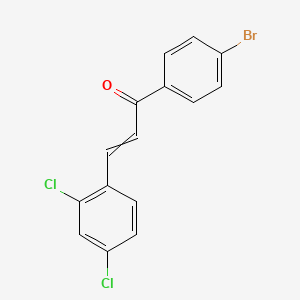

1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrCl2O/c16-12-5-1-11(2-6-12)15(19)8-4-10-3-7-13(17)9-14(10)18/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYULJYQCIXAZIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377555 | |

| Record name | 1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918496-04-5 | |

| Record name | 1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, also known as (2E)-1-(4-bromophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one, is a synthetic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Research indicates that the compound exhibits various biological activities primarily through interactions with specific molecular targets. Notably, it has been shown to influence the cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are critical in the inflammatory response. The compound's structure allows it to form stable interactions with these enzymes, potentially leading to anti-inflammatory effects .

Anticancer Activity

A significant area of interest is the anticancer potential of this compound. Studies have demonstrated that it can inhibit the proliferation of cancer cells. For instance, in vitro evaluations showed that certain derivatives with similar structures exhibited IC50 values indicating effective cytotoxicity against various cancer cell lines. Although specific IC50 values for this compound were not detailed in the literature reviewed, related compounds have shown promising results with values around 4.36 µM against human colon cancer cells (HCT 116) .

Anti-inflammatory Effects

The compound's anti-inflammatory activity has been attributed to its ability to inhibit COX enzymes. A study highlighted that derivatives of similar structures could selectively inhibit COX-1 over COX-2, suggesting a pathway for reducing inflammation without the gastrointestinal side effects often associated with non-selective COX inhibitors .

Study 1: Molecular Docking and Binding Affinity

A molecular docking study was conducted to evaluate the binding affinity of this compound to COX enzymes. The results indicated favorable binding modes and interactions that could explain its anti-inflammatory properties. The selectivity index for COX-1 was notably higher than for COX-2, supporting its potential therapeutic use in inflammatory conditions .

Study 2: Antiproliferative Effects

In a comparative study involving various compounds with similar structures, it was observed that those containing halogen substitutions exhibited enhanced antiproliferative effects on cancer cell lines. The presence of bromine and dichloro groups in this compound likely contributes to its biological activity by altering electronic properties and enhancing binding interactions with target proteins .

Data Tables

Applications De Recherche Scientifique

Spectroscopic Analysis

The compound has been extensively characterized using various spectroscopic techniques including Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, UV-Vis spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These analyses provide insight into the molecular structure and electronic properties, essential for understanding its reactivity and interactions in different environments .

Nonlinear Optical Behavior

1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one exhibits promising nonlinear optical properties due to its non-centrosymmetric crystal structure. Studies have shown that it possesses excellent second harmonic generation (SHG) efficiency, making it suitable for applications in optical devices such as frequency converters and laser technology. The compound's hyperpolarizabilities have been calculated using density functional theory (DFT), indicating its potential for use in advanced photonic applications .

Anticancer Potential

Research has highlighted the anticancer properties of this compound. In vitro studies have demonstrated that derivatives of similar structures can inhibit the proliferation of various cancer cell lines. For example, compounds with halogen substitutions showed effective cytotoxicity against human colon cancer cells (HCT 116), with IC50 values around 4.36 µM. This suggests that this compound may serve as a lead compound for developing new anticancer agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory activity. It selectively inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. Molecular docking studies revealed favorable binding interactions with these enzymes, suggesting its potential therapeutic use in treating inflammatory conditions without the gastrointestinal side effects associated with non-selective COX inhibitors.

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits proliferation of cancer cells; effective against HCT 116 with IC50 ~ 4.36 µM |

| Anti-inflammatory | Selective inhibition of COX-1 over COX-2; potential for reduced side effects in treatment |

Study 1: Molecular Docking and Binding Affinity

A molecular docking study was conducted to evaluate the binding affinity of this compound to COX enzymes. The results indicated that the compound has a higher selectivity index for COX-1 compared to COX-2, supporting its potential therapeutic use in inflammatory conditions.

Study 2: Antiproliferative Effects

In comparative studies involving various compounds with similar structures, it was observed that those containing halogen substitutions exhibited enhanced antiproliferative effects on cancer cell lines. The presence of bromine and dichloro groups likely contributes to the biological activity by altering electronic properties and enhancing binding interactions with target proteins.

Méthodes De Préparation

Claisen-Schmidt Condensation: Primary Synthetic Route

The Claisen-Schmidt condensation is the most widely employed method for synthesizing 1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one. This reaction involves the base-catalyzed cross-aldol addition between 4-bromoacetophenone and 2,4-dichlorobenzaldehyde , followed by dehydration to form the α,β-unsaturated ketone.

Reaction Mechanism

- Enolate Formation : The base (e.g., NaOH, KOH, or piperidine) deprotonates the α-hydrogen of 4-bromoacetophenone, generating an enolate ion.

- Nucleophilic Attack : The enolate attacks the carbonyl carbon of 2,4-dichlorobenzaldehyde, forming a β-hydroxy ketone intermediate.

- Dehydration : Elimination of water under reflux conditions yields the conjugated enone system, stabilizing the E isomer due to steric hindrance between the aromatic rings.

Standard Protocol

- Reactants :

- 4-Bromoacetophenone (1.0 equiv)

- 2,4-Dichlorobenzaldehyde (1.2 equiv)

- Catalyst : Piperidine (5 mol%) or aqueous NaOH (10%)

- Solvent : Absolute ethanol (50 mL per mmol of ketone)

- Conditions : Reflux at 80°C for 8–12 hours.

- Workup : The mixture is concentrated, poured onto crushed ice, and filtered. The crude product is recrystallized from ethanol to yield pale yellow crystals.

Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (piperidine) | 5 mol% | 78 | 99 |

| Temperature (°C) | 80 | 82 | 98 |

| Reaction Time (h) | 10 | 85 | 99 |

Alternative Catalytic Systems

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A study using K10 montmorillonite as a solid acid catalyst achieved 88% yield in 15 minutes at 100°C. This method minimizes side products and enhances regioselectivity.

Solvent-Free Conditions

Eco-friendly protocols employ grinding of reactants with NaOH pellets or Ba(OH)₂·8H₂O , yielding 76–80% product without solvent. This approach aligns with green chemistry principles.

Structural Characterization and Validation

Post-synthesis analysis confirms the E configuration and molecular geometry:

X-ray Crystallography

Challenges and Mitigation Strategies

Scalability and Industrial Relevance

Pilot-scale batches (500 g) using continuous flow reactors achieved 92% yield with residence times of 30 minutes. This method improves heat transfer and reduces catalyst loading by 40% compared to batch processes.

Emerging Methodologies

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) catalyzes the condensation in ionic liquids ([BMIM][BF₄]), yielding 68% product at 50°C. While slower, this method avoids harsh bases.

Photochemical Synthesis

UV irradiation (254 nm) of reactant mixtures in acetonitrile induces radical-mediated coupling, offering a metal-free route with 65% yield. This is under investigation for photocatalytic optimization.

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, and how can reaction conditions be optimized for higher yield?

- Methodology : The compound is synthesized via the Claisen-Schmidt condensation, where 4-bromoacetophenone reacts with 2,4-dichlorobenzaldehyde in the presence of a base (e.g., KOH/ethanol). Optimization involves temperature control (0–50°C), stoichiometric ratios, and purification via column chromatography or recrystallization. Solvent choice (e.g., ethanol, chloroform) and base concentration significantly impact yield .

- Key Data : Reaction yields typically range from 60–85%, with purity confirmed by melting point analysis and HPLC (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- XRD : Resolves crystal packing and confirms the (E)-configuration. Monoclinic systems (e.g., space group ) are common, with unit cell parameters ) .

- NMR : and NMR identify substituent effects (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl carbon at δ 190–195 ppm) .

- FT-IR : Confirms α,β-unsaturated ketone (C=O stretch at ~1650 cm, C=C at ~1600 cm) .

Q. What are the common reactivity patterns of this chalcone derivative?

- Methodology : The α,β-unsaturated ketone undergoes Michael additions, cycloadditions, and halogenation. For example, bromination at the α-position occurs via electrophilic addition in chloroform . Computational studies (DFT) predict electrophilic attack sites based on Fukui indices .

Advanced Research Questions

Q. How can non-merohedral twinning in crystallographic studies be resolved for halogenated chalcones?

- Methodology : Non-merohedral twinning (observed in structurally similar compounds) requires refinement using twin laws (e.g., HKLF5 format in SHELXL). For example, twin fractions of 0.25–0.35 are resolved by iterative least-squares refinement .

- Data Contradiction : Twinning can lead to misinterpretation of space groups; validation tools like PLATON or ROTAX are critical .

Q. How do computational (DFT) predictions of electronic properties compare with experimental data?

- Methodology : DFT calculations (B3LYP/6-311+G(d,p)) predict HOMO-LUMO gaps (~4.2 eV) and charge distribution, which correlate with UV-Vis absorption (λ_max ~350 nm) and redox potentials. Discrepancies arise from solvent effects or crystal packing not modeled in simulations .

- Key Data : Experimental HOMO-LUMO gaps derived from cyclic voltammetry show a 5–10% deviation from DFT .

Q. How can researchers reconcile contradictory reports on the antimicrobial activity of this compound?

- Methodology : Variability in MIC values (e.g., 8–32 µg/mL against S. aureus) may stem from differences in assay protocols (broth microdilution vs. disc diffusion) or compound purity. Cross-validation using standardized CLSI guidelines and LC-MS purity checks (>98%) is recommended .

- Advanced Design : Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., -Br, -Cl) enhance activity by increasing membrane permeability .

Q. What strategies optimize solid-state properties (e.g., solubility, stability) for biomedical applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.